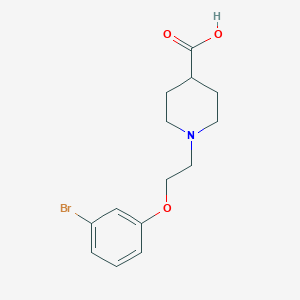
2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group and a methylsulfonyl group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the difluorophenoxy group and the subsequent introduction of the methylsulfonyl group. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the reaction of 2,4-difluorophenol with an appropriate electrophile to introduce the aniline group.
Sulfonylation: The aniline derivative is then treated with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The difluorophenoxy and methylsulfonyl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the aniline group.
Amine: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from substitution reactions involving the difluorophenoxy and methylsulfonyl groups.
Applications De Recherche Scientifique
2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can be compared with other similar compounds, such as:
2-(2,4-Difluorophenoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: Contains a carboxylic acid group instead of the methylsulfonyl group.
2-(2,4-Difluorophenyl)pyridine: Features a pyridine ring instead of an aniline group.
These compounds share the difluorophenoxy group but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWFGOQFGSWMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)







![4-[(2-Amino-2-oxoethyl)amino]-butanoic acid](/img/structure/B7865704.png)
![3-Methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B7865712.png)


![[(2-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865731.png)
![[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7865736.png)
